(4-(Anthracen-9-yl)phenyl)boronic acid
Description
Contextual Significance of Arylboronic Acids in Modern Organic Synthesis and Materials Science
Arylboronic acids are a class of organic compounds that have become indispensable in modern chemistry. Their stability, low toxicity, and versatile reactivity make them crucial building blocks in a wide array of chemical transformations. nih.govresearchgate.net One of the most prominent applications of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, which is widely used in the synthesis of pharmaceuticals and complex organic molecules. nih.govchemimpex.com
Beyond their role in organic synthesis, arylboronic acids are increasingly utilized in materials science. researchgate.netrsc.org Their ability to form dynamic covalent bonds with diols has led to the development of stimuli-responsive materials, such as self-healing hydrogels and sensors. rsc.org These materials can change their properties in response to environmental cues like pH, the presence of sugars, or reactive oxygen species. rsc.orgnih.gov
Rationale for Focused Research on Anthracene-Derived Boronic Acids
The incorporation of an anthracene (B1667546) unit into a boronic acid structure, as seen in (4-(anthracen-9-yl)phenyl)boronic acid, imparts unique photophysical properties to the molecule. Anthracene is a well-known fluorophore, meaning it can absorb and emit light, making it highly valuable for the development of fluorescent chemosensors and organic light-emitting diodes (OLEDs). nih.govfishersci.ca
The boronic acid group, in turn, provides a reactive handle for incorporating the anthracene fluorophore into larger molecular or supramolecular structures. researchgate.net This combination of properties allows researchers to design materials that are both fluorescent and responsive to specific chemical stimuli. For instance, anthracene-derived boronic acids have been used to create sensors that can detect saccharides (sugars) through changes in their fluorescence. researchgate.net
Overview of Key Academic Research Trajectories Pertaining to (4-(Anthracen-9-yl)phenyl)boronic Acid
Research involving (4-(anthracen-9-yl)phenyl)boronic acid and similar compounds is actively exploring several promising avenues:
Development of Chemical Sensors: A significant area of research focuses on using the reversible binding of the boronic acid group to diols to create fluorescent sensors for biologically important molecules like glucose. researchgate.net The principle behind these sensors is that the binding of a sugar to the boronic acid alters the electronic environment of the anthracene, leading to a detectable change in its fluorescence. researchgate.net
Advanced Materials for Organic Electronics: The electroluminescent properties of anthracene make its derivatives, including (4-(anthracen-9-yl)phenyl)boronic acid, attractive candidates for use in OLEDs. fishersci.ca Researchers are investigating how to incorporate these molecules into the emissive layers of OLED devices to improve their efficiency and color purity.
Stimuli-Responsive Polymers: The dynamic nature of boronic esters, formed from the reaction of boronic acids with diols, is being harnessed to create "smart" polymers. nih.gov These materials can exhibit properties like self-healing or controlled release of encapsulated substances in response to specific triggers.
Catalysis and Organic Synthesis: While the primary focus is often on its material applications, the boronic acid moiety also allows (4-(anthracen-9-yl)phenyl)boronic acid to be used as a building block in complex organic synthesis, for example, through Suzuki-Miyaura cross-coupling reactions to create larger, functional molecules. nih.govresearchgate.netresearchgate.net
Properties
Molecular Formula |
C20H15BO2 |
|---|---|
Molecular Weight |
298.1 g/mol |
IUPAC Name |
(4-anthracen-9-ylphenyl)boronic acid |
InChI |
InChI=1S/C20H15BO2/c22-21(23)17-11-9-14(10-12-17)20-18-7-3-1-5-15(18)13-16-6-2-4-8-19(16)20/h1-13,22-23H |
InChI Key |
YTSZTESCKUGCIY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Anthracen 9 Yl Phenyl Boronic Acid and Its Derivatives
Established Synthetic Pathways for Arylboronic Acids
Arylboronic acids are crucial reagents in organic synthesis, primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov Their stability, low toxicity, and versatile reactivity have driven the development of numerous synthetic methods. nih.gov
One of the earliest and most fundamental methods for synthesizing arylboronic acids involves the reaction of an organometallic reagent with a borate (B1201080) ester. nih.govresearchgate.net This process typically begins with the formation of an aryl Grignard or organolithium reagent from an aryl halide. This highly nucleophilic intermediate then attacks an electrophilic boron source, such as trialkyl borate (e.g., trimethyl borate or triisopropyl borate). researchgate.netyoutube.com Subsequent acidic hydrolysis of the resulting boronic ester yields the desired arylboronic acid. researchgate.net
The general sequence is as follows:
Formation of the Organometallic Reagent: An aryl halide (Ar-X, where X = Cl, Br, I) reacts with magnesium (to form Ar-MgX) or an organolithium reagent (via lithium-halogen exchange to form Ar-Li). nih.gov
Borylation: The arylmetal intermediate (Ar-M) reacts with a trialkyl borate B(OR)₃. researchgate.net
Hydrolysis: The resulting boronate ester [Ar-B(OR)₃]⁻M⁺ is hydrolyzed with an aqueous acid to produce the arylboronic acid, Ar-B(OH)₂. youtube.com
This method's primary advantage is its use of readily available starting materials. However, it can be limited by the functional group tolerance of the highly reactive organometallic intermediates. nih.gov
A more recent and widely used approach is the palladium-catalyzed cross-coupling of aryl halides or triflates with diboron (B99234) reagents, a method known as the Miyaura borylation. organic-chemistry.orgnih.gov This reaction typically employs a diboron reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) or tetrahydroxydiboron (B82485) (B₂(OH)₄) in the presence of a palladium catalyst and a base. researchgate.netacs.org
The key advantages of this method include its excellent functional group tolerance and milder reaction conditions compared to the organometallic route. nih.govorganic-chemistry.org It allows for the direct synthesis of boronic esters, which are often more stable and easier to purify than the corresponding boronic acids. nih.gov These esters can then be hydrolyzed to the boronic acid if needed.
Table 1: Comparison of Catalytic Systems for Miyaura Borylation
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Substrates | Reference |
|---|---|---|---|---|---|
| PdCl₂(dppf) | KOAc | Dioxane | 80 | Aryl Bromides, Iodides | organic-chemistry.org |
| Pd(dba)₂ / Ligand | K₂CO₃ | THF/Water | 40-80 | Aryl Bromides, Tosylates | researchgate.net |
This table presents representative data and not an exhaustive list.
Direct C-H borylation has emerged as a powerful, atom-economical strategy for synthesizing arylboronic acids. researchgate.netbohrium.com This method avoids the need for pre-functionalized aryl halides by directly converting a C-H bond on the aromatic ring into a C-B bond. nih.gov Iridium-catalyzed reactions are particularly prominent in this area. organic-chemistry.orgresearchgate.net A catalyst, often an iridium complex with a bipyridine or phosphine (B1218219) ligand, activates an aromatic C-H bond, allowing for borylation with a reagent like B₂pin₂. organic-chemistry.orgresearchgate.net
A significant advantage of this approach is its potential for late-stage functionalization of complex molecules. rsc.org The regioselectivity of the borylation is a key challenge and is often directed by steric or electronic factors inherent to the substrate or through the use of directing groups. nih.govrsc.org
Arylboronic acids can also be prepared through transmetallation reactions where an aryl group is transferred from a less reactive organometallic compound, such as an arylsilane or arylstannane, to a boron reagent. nih.govresearchgate.net For instance, aryl stannanes can react with borane (B79455) (BH₃) in THF to yield arylboronic acids after hydrolysis. Similarly, arylsilanes can undergo transmetallation in the presence of a suitable catalyst. researchgate.net While effective, these methods are often less favored than Miyaura borylation due to the toxicity and cost associated with organotin reagents and the often harsher conditions required for activating organosilanes. nih.govnih.gov
Suzuki-Miyaura Cross-Coupling Reactions Utilizing (4-(Anthracen-9-yl)phenyl)boronic Acid
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like (4-(anthracen-9-yl)phenyl)boronic acid) and an organic halide or triflate. musechem.commt.com This reaction is a premier tool for constructing carbon-carbon bonds, particularly for creating biaryl structures, which are common motifs in pharmaceuticals and advanced materials. mt.comyonedalabs.com The use of (4-(Anthracen-9-yl)phenyl)boronic acid in this reaction allows for the incorporation of the large, fluorescent anthracenylphenyl moiety into various molecular scaffolds. For example, coupling 9-bromoanthracene (B49045) with pyridin-4-ylboronic acid is a known method to synthesize 4-(anthracen-9-yl)pyridine. nih.gov
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps: oxidative addition, transmetallation, and reductive elimination. libretexts.orgchemrxiv.org
Oxidative Addition: The cycle begins with a low-valent palladium(0) complex, which reacts with the organic halide (Ar¹-X). The palladium atom inserts itself into the carbon-halogen bond, forming a new organopalladium(II) complex (Ar¹-Pd(II)-X). yonedalabs.comlibretexts.org This step is often the rate-limiting step in the cycle. nih.gov
Transmetallation: This crucial step involves the transfer of the organic group from the boron atom to the palladium center. rsc.org The boronic acid (Ar²-B(OH)₂) is activated by a base (e.g., carbonate, phosphate), forming a more nucleophilic boronate species [Ar²-B(OH)₃]⁻. nih.gov This boronate then reacts with the palladium(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate (Ar¹-Pd(II)-Ar²). yonedalabs.comrsc.org The exact mechanism of this transfer has been a subject of extensive study, with pathways involving either a palladium halide complex reacting with the boronate or a palladium hydroxo complex reacting with the neutral boronic acid being considered. nih.gov
Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond of the biaryl product (Ar¹-Ar²). libretexts.org This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. mt.com
Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Reactants | Product | Palladium Oxidation State Change |
|---|---|---|---|
| Oxidative Addition | Pd(0) complex, Ar¹-X | Ar¹-Pd(II)-X complex | 0 → +2 |
| Transmetallation | Ar¹-Pd(II)-X, [Ar²-B(OH)₃]⁻ | Ar¹-Pd(II)-Ar² complex | No Change |
This table provides a simplified overview of the generally accepted mechanism. yonedalabs.comlibretexts.org
Optimization of Reaction Conditions and Catalyst Systems
The synthesis of complex arylboronic acids such as (4-(anthracen-9-yl)phenyl)boronic acid, typically achieved via Suzuki-Miyaura cross-coupling or related methods, is highly dependent on the careful optimization of reaction parameters. Key variables include the choice of catalyst, base, solvent, and temperature, all of which can significantly influence reaction yield, purity, and efficiency.
For the coupling of a precursor like 9-bromoanthracene with 4-(dihydroxyboryl)phenylboronic acid pinacol (B44631) ester, or a similar pairing, the catalyst system is paramount. Palladium-based catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are commonly employed. nih.gov The efficiency of these catalysts can be enhanced by the choice of ligands, which can stabilize the palladium center and facilitate the catalytic cycle.
The selection of a suitable base and solvent system is also critical. An aqueous solution of a base like potassium carbonate is often used to activate the boronic acid component. nih.gov The solvent must facilitate the interaction between the organic-soluble aryl halide and the often water-soluble base and boronic acid salt. Biphasic solvent systems, such as toluene (B28343) and water, are frequently effective. nih.gov Reaction temperature is another key parameter; refluxing conditions are often necessary to drive the reaction to completion, particularly with sterically hindered substrates. nih.gov
Recent studies on the synthesis of related organoboron complexes have highlighted optimal conditions that could be applicable. For instance, in a metal-free, one-pot synthesis of tetracoordinated borinic acids from arylboronic acids, a significant excess of the boronic acid (9 equivalents) and potassium phosphate (B84403) (K₃PO₄) as the base in refluxing 1,4-dioxane (B91453) were identified as optimal. nih.gov This indicates that for certain transformations, a high concentration of the boron reagent and a specific base/solvent combination are crucial for maximizing yield.
The following table summarizes typical optimized conditions for related coupling reactions, which can serve as a starting point for the synthesis of (4-(anthracen-9-yl)phenyl)boronic acid.
| Parameter | Condition | Rationale |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Widely effective for Suzuki-Miyaura couplings. |
| Base | Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) | Activates the boronic acid for transmetalation. nih.govnih.gov |
| Solvent | Toluene/Water or 1,4-Dioxane | Facilitates interaction of reactants in different phases. nih.govnih.gov |
| Temperature | Reflux | Provides energy to overcome activation barriers, especially for sterically demanding substrates. nih.govnih.gov |
| Reactant Ratio | Excess of boronic acid reagent may be required. nih.gov | Drives the reaction towards completion. |
Sequential and Tandem Coupling Processes Involving Aryl Boronic Acids
Aryl boronic acids are exceptionally versatile intermediates that can be used in sequential or tandem (cascade) reactions to build complex molecular architectures in a single pot. This approach enhances synthetic efficiency by reducing the number of isolation and purification steps, saving time and resources.
A prominent example involves the use of arylboronic acids in annulation reactions. For instance, a thermo-promoted, catalyst-free method has been developed for the synthesis of acridine (B1665455) derivatives from anthranils and arylboronic acids. researchgate.net In this process, the arylboronic acid participates in a cascade of reactions, including condensation and cyclization, to form the fused aromatic core. Such a strategy could be envisioned for (4-(anthracen-9-yl)phenyl)boronic acid to construct even larger, more complex polycyclic aromatic systems.
One-pot syntheses that lead to the formation of tetracoordinated organoboron complexes also exemplify this principle. researchgate.net In these reactions, an arylboronic acid can react with a bidentate ligand in the presence of a base, leading to a stable complex through a ligand-promoted organic group migration. nih.govresearchgate.net This transforms the initial boronic acid into a more complex structure in a single operation.
The general scheme for a sequential process might involve:
Initial Coupling: Formation of the C-C bond to create the arylboronic acid core (e.g., Suzuki coupling).
In-situ Functionalization: The newly formed boronic acid participates in a subsequent transformation within the same reaction vessel, such as a cyclization, another cross-coupling, or complexation reaction.
These processes are highly valuable for creating molecular diversity from a common arylboronic acid intermediate, enabling the rapid assembly of libraries of complex molecules for materials science or medicinal chemistry applications.
Emerging and Specialized Synthetic Strategies for Arylboronic Acid Architectures
Electrochemically Mediated Boronylation Approaches
Electrochemical synthesis is emerging as a powerful and sustainable alternative to traditional methods for forming carbon-boron bonds. These approaches utilize an electric current to mediate the reaction, often avoiding the need for harsh reagents or transition metal catalysts. chemrxiv.orgnih.gov
The core mechanism in many electrochemically mediated borylation reactions involves a single electron transfer (SET) event. chemrxiv.orgnih.gov For the synthesis of arylboronic acids, this would typically involve the electrochemical reduction of an aryl halide. This reduction generates a highly reactive aryl radical, which can then be trapped by a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form the desired boronic ester.
Key features of electrochemical borylation include:
Mild Conditions: Reactions can often be carried out at room temperature in an undivided cell setup with simple carbon-based electrodes. chemrxiv.orgnih.gov
High Functional Group Tolerance: The chemoselectivity of these methods allows for the borylation of molecules containing sensitive functional groups like esters, ketones, and protected amines. nih.gov
Scalability: The protocols can be adapted for both small-scale batch reactions and larger-scale flow systems. nih.gov
While many published examples focus on the borylation of alkyl halides or carboxylic acids, the underlying principles are directly applicable to aryl systems. chemrxiv.orgorganic-chemistry.org This strategy represents a green and efficient pathway to access complex arylboronic acids like (4-(anthracen-9-yl)phenyl)boronic acid from the corresponding aryl halide precursor.
Transition-Metal-Free Coupling Methodologies
While transition metals like palladium are highly effective catalysts, their cost, toxicity, and potential for product contamination have driven the development of transition-metal-free alternatives. These methods often rely on radical chemistry or thermally induced reactions. researchgate.net
Photoinduced, metal-free arylboration of unactivated alkenes is one such strategy. researchgate.netorganic-chemistry.org In this approach, visible light irradiation is used to generate an aryl radical from a suitable precursor (e.g., an aryl iodide). This radical can then undergo an intramolecular cyclization onto a tethered alkene, with the resulting alkyl radical being trapped by a diboron reagent like bis(catecholato)diboron (B79384) (B₂cat₂). organic-chemistry.org This process allows for the construction of borylated heterocyclic systems without any metal catalyst, base, or photosensitizer. organic-chemistry.org
Thermally promoted reactions also provide a pathway for metal-free transformations. The previously mentioned synthesis of acridines from anthranils and arylboronic acids is an example of a catalyst-free annulation reaction driven by heat. researchgate.net These methodologies are operationally simple and offer an economically and environmentally advantageous route to complex organic molecules. researchgate.net
Ipso-Substitution Reactions of Arylboronic Acids (e.g., Nitration, Halogenation)
The boronic acid group is not only a handle for cross-coupling but also a versatile functional group that can be replaced by a variety of other substituents in what are known as ipso-substitution reactions. This allows an arylboronic acid to serve as a common intermediate for the synthesis of a diverse range of functionalized aromatic compounds.
Halogenation: Arylboronic acids can be efficiently converted to aryl halides (iodides and bromides) through transition-metal-free electrocatalytic halodeborylation. rsc.org In this process, a metal halide salt (e.g., NaI, KBr) is used as the halogen source under electrochemical conditions. The halide anion is oxidized to generate the halogenating species, which then reacts with the arylboronic acid to replace the B(OH)₂ group with a halogen atom. rsc.org
Nitration: The boronic acid moiety can be replaced by a nitro group. This transformation can be achieved using nitrating agents, where the reaction is believed to proceed through an initial formation of a nitrosobenzene (B162901) intermediate, which is then oxidized in situ to the final nitrobenzene (B124822) product. nih.gov
Hydroxylation: One of the most common ipso-substitutions is the oxidation of the carbon-boron bond to a carbon-oxygen bond, yielding phenols. This is typically achieved using an oxidant like hydrogen peroxide (H₂O₂), often under basic conditions. nih.gov
The table below summarizes key ipso-substitution reactions of arylboronic acids.
| Transformation | Reagents | Product |
| Iodination | NaI, Electrochemical conditions | Aryl Iodide |
| Bromination | KBr, Electrochemical conditions | Aryl Bromide |
| Nitration | Nitrating Agent | Nitroarene |
| Hydroxylation | H₂O₂, NaOH | Phenol |
Copper-Catalyzed Carbon-Heteroatom (C-N) Cross-Coupling with Arylboronic Acids
The Chan-Lam-Evans reaction provides a powerful method for forming carbon-heteroatom bonds, particularly C-N bonds, using arylboronic acids. This reaction typically employs copper catalysts, which are more abundant and less expensive than palladium. sci-hub.se
This methodology allows for the N-arylation of a wide range of substrates, including amines, amides, and N-heterocycles like imidazoles and pyrazoles. sci-hub.seresearchgate.net The reaction is generally tolerant of various functional groups and can often be performed under mild conditions, sometimes even in the presence of air. sci-hub.se
The catalytic cycle is thought to involve the oxidation of a Cu(II) species to a more reactive Cu(III) intermediate, which then undergoes reductive elimination to form the C-N bond and regenerate the active catalyst. sci-hub.se The presence of an oxidant, such as molecular oxygen from the air, can be crucial for facilitating this process. sci-hub.se
Significant progress has been made in developing ligand-free catalytic systems, which further simplifies the reaction setup. researchgate.net For example, copper(II) acetate (B1210297) can catalyze the coupling of arylboronic acids with various N-H containing substrates, although the optimal conditions can be substrate-dependent. sci-hub.se This copper-catalyzed approach is a valuable and practical alternative to palladium-based methods for the synthesis of N-arylated compounds from arylboronic acid precursors.
Spectroscopic and Structural Characterization of 4 Anthracen 9 Yl Phenyl Boronic Acid and Its Derivatives
Advanced Spectroscopic Techniques for Molecular Elucidation
A suite of advanced spectroscopic techniques is employed to provide a comprehensive structural and electronic profile of (4-(Anthracen-9-yl)phenyl)boronic acid. These methods probe the nuclear and electronic environments within the molecule, offering unambiguous evidence of its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For (4-(Anthracen-9-yl)phenyl)boronic acid, both ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon frameworks, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum of (4-(Anthracen-9-yl)phenyl)boronic acid is characterized by distinct signals corresponding to the protons of the anthracene (B1667546) and phenyl rings, as well as the hydroxyl protons of the boronic acid group. The aromatic region (typically 7.0-8.5 ppm) displays a complex series of multiplets due to the coupling between adjacent protons on both the anthracene and the disubstituted phenyl rings. The protons on the anthracene moiety, being in different chemical environments, give rise to a set of signals with characteristic splitting patterns. The protons on the phenyl ring, ortho and meta to the boronic acid group, also appear as distinct doublets. The two hydroxyl protons of the B(OH)₂ group typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum will show a number of distinct signals in the aromatic region (typically 120-150 ppm), corresponding to the 14 carbons of the anthracene core and the 6 carbons of the phenyl ring. The carbon atom attached directly to the boron atom (ipso-carbon) often exhibits a broader signal and its chemical shift is a key indicator of the boronic acid substitution. bldpharm.com The chemical shifts of the other phenyl and anthracenyl carbons provide further confirmation of the molecular structure.
| Proton | Expected Chemical Shift (δ, ppm) | Carbon | Expected Chemical Shift (δ, ppm) |
| B(OH)₂ | Broad singlet, variable | C-B (ipso) | ~130-135 |
| Phenyl-H (ortho to B(OH)₂) | ~8.0-8.2 (d) | Phenyl-C | ~125-140 |
| Phenyl-H (meta to B(OH)₂) | ~7.4-7.6 (d) | Anthracenyl-C | ~124-132 |
| Anthracenyl-H | ~7.4-8.5 (m) |
Note: The chemical shifts are estimated based on data for related areneboronic acids and anthracene derivatives. Actual values may vary depending on the solvent and experimental conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis absorption spectrum of (4-(Anthracen-9-yl)phenyl)boronic acid is dominated by the characteristic absorption of the anthracene chromophore. josai.ac.jp
The spectrum typically exhibits a series of well-defined vibronic bands in the near-UV region, between 325 and 400 nm. josai.ac.jp These absorptions correspond to π-π* transitions within the conjugated system of the anthracene core. The substitution at the 9-position with the phenylboronic acid group can cause a slight red-shift (bathochromic shift) of these absorption bands compared to unsubstituted anthracene, due to the extension of the π-conjugated system. The intensity and position of these bands are sensitive to the solvent environment.
| Transition | Typical λmax Range (nm) |
| π-π* (Anthracene) | 350 - 400 |
| π-π* (Anthracene) | 330 - 380 |
| π-π* (Anthracene) | 320 - 360 |
Note: The absorption maxima are characteristic of the anthracene moiety and show fine vibronic structure.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of (4-(Anthracen-9-yl)phenyl)boronic acid displays several characteristic absorption bands that confirm its structure.
A very prominent and broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded hydroxyl groups in the B(OH)₂ moiety. The asymmetric B-O stretching vibration gives rise to a strong band around 1330-1380 cm⁻¹. researchgate.net The spectrum also shows characteristic absorptions for the aromatic rings, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations provide information about the substitution pattern of the aromatic rings. chalmers.se
| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
| O-H stretch (B(OH)₂) | 3200 - 3600 (broad, strong) |
| Aromatic C-H stretch | 3000 - 3100 (sharp, medium) |
| Aromatic C=C stretch | 1400 - 1600 (multiple bands) |
| B-O stretch (asymmetric) | 1330 - 1380 (strong) |
| B-C stretch | ~1090 (medium) |
| C-H out-of-plane bend | 700 - 900 (strong) |
Note: These are typical ranges for the specified functional groups and vibrations.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For (4-(Anthracen-9-yl)phenyl)boronic acid (C₂₀H₁₅BO₂), the calculated molecular weight is approximately 298.14 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to this molecular weight. The isotopic pattern of this peak would show the characteristic contribution of the boron isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%). Fragmentation of the molecular ion is also expected, with a likely cleavage occurring at the C-B bond, leading to the loss of the B(OH)₂ group and the formation of a prominent fragment ion corresponding to the 9-phenylanthracene (B14458) cation. Further fragmentation of the anthracene ring system would also be observed.
| Ion | Expected m/z | Description |
| [M]⁺ | ~298 | Molecular Ion |
| [M - H₂O]⁺ | ~280 | Loss of water |
| [M - B(OH)₂]⁺ | ~253 | Loss of boronic acid group |
Note: The m/z values are based on the most abundant isotopes.
Photophysical Properties and Their Modulation in Anthracene Boronic Acid Systems
The presence of the anthracene fluorophore endows (4-(Anthracen-9-yl)phenyl)boronic acid with interesting photophysical properties, particularly its fluorescence. The boronic acid group provides a handle for modulating these properties through interactions with other molecules, which is the basis for its use in chemical sensing.
Photoluminescence Quantum Yield (Φf) Analysis
The photoluminescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Anthracene and its 9,10-disubstituted derivatives are known for their high fluorescence quantum yields, often approaching unity (100%).
For (4-(Anthracen-9-yl)phenyl)boronic acid, the quantum yield is expected to be high, characteristic of a rigid aromatic fluorophore. The substitution at the 9-position with a phenyl group generally helps to maintain a high quantum yield. However, the specific value can be influenced by the solvent and the presence of quenchers. For instance, a diphenylanthracene derivative featuring a boronic acid group has been reported to exhibit a high fluorescence quantum yield of 0.82. The quantum yield of these systems can be significantly modulated by the binding of analytes, such as saccharides or fluoride (B91410) ions, to the boronic acid moiety. This change in fluorescence intensity upon binding is the principle behind their application as fluorescent sensors.
| Compound Class | Reported Quantum Yield (Φf) |
| 9,10-Diphenylanthracene | ~0.90 - 0.95 |
| Boronic acid-appended diphenylanthracene | 0.82 |
| Substituted Anthracene Derivatives | 0.20 - 0.75 josai.ac.jp |
Note: The quantum yield is highly dependent on the molecular structure and environment.
Photoinduced Electron Transfer (PET) Mechanisms
Photoinduced Electron Transfer (PET) is a critical quenching mechanism that modulates the fluorescence of fluorophores like anthracene. In derivatives of (4-(Anthracen-9-yl)phenyl)boronic acid, the boronic acid group plays a pivotal role as a modulator of the PET process. The nitrogen atom in proximity to the anthracene unit can act as an electron donor, quenching the fluorescence of the excited anthracene (the fluorophore) through electron transfer.
This PET process is highly sensitive to the chemical environment of the boronic acid. For instance, in the presence of saccharides or water, the boronic acid can undergo esterification or hydrolysis. This change in the boron center's coordination and electron-donating ability can inhibit the PET process, leading to a recovery or "turn-on" of fluorescence. mdpi.comnih.gov This principle is the foundation for the design of fluorescent sensors. For example, anthracene-boronic acid esters have been developed as effective PET sensors for detecting trace amounts of water in organic solvents. nih.govacs.org The interaction with water alters the electronic properties of the boronic acid group, thereby switching off the PET quenching and turning on the fluorescence of the anthracene unit. acs.orgresearchgate.net
The efficiency of PET sensing is summarized in the table below, illustrating the fluorescence response to an analyte.
| Condition | State of Boronic Acid | PET Process | Fluorescence |
| Absence of Analyte (e.g., water, saccharide) | Free Lewis Acid | Active | Quenched ("Off") |
| Presence of Analyte | Esterified/Coordinated | Inhibited | Emissive ("On") |
Intramolecular Charge Transfer (ICT) and Excited State Properties
Upon photoexcitation, molecules containing both electron-donating and electron-accepting moieties can exhibit Intramolecular Charge Transfer (ICT). In (4-(Anthracen-9-yl)phenyl)boronic acid, the anthracene unit can act as the electron donor (D) and the phenylboronic acid group can function as the electron acceptor (A), creating a D-A system.
When the molecule absorbs a photon, it transitions to a locally excited (LE) state. From this state, an electron can transfer from the highest occupied molecular orbital (HOMO), primarily located on the anthracene unit, to the lowest unoccupied molecular orbital (LUMO), which has significant contribution from the phenylboronic acid moiety. This results in the formation of an ICT state with a large dipole moment. researchgate.net
A key characteristic of ICT emission is its sensitivity to the polarity of the surrounding medium, a phenomenon known as solvatochromism. nih.gov In nonpolar solvents, the molecule may exhibit emission primarily from the LE state. As the solvent polarity increases, the high-dipole ICT state is stabilized, leading to a significant red-shift (a shift to longer wavelengths) in the emission spectrum. researchgate.net In some cases, particularly with steric hindrance that allows for rotation between the donor and acceptor groups, a twisted intramolecular charge transfer (TICT) state can form, which is often associated with dual fluorescence (emission from both LE and ICT/TICT states). acs.org
The table below illustrates the typical effect of solvent polarity on the emission properties of a D-A system exhibiting ICT.
| Solvent | Polarity (Dielectric Constant) | Emission Maximum (λ_em) | State |
| Cyclohexane | Low | Shorter Wavelength | Primarily LE |
| Dichloromethane | Medium | Intermediate Wavelength | LE + ICT |
| Acetonitrile | High | Longer Wavelength | Primarily ICT |
Excimer and Exciplex Formation in Solid-State Materials
In the solid state or in concentrated solutions, the photophysical properties of (4-(Anthracen-9-yl)phenyl)boronic acid can be dominated by the formation of excimers or exciplexes. An excimer is an "excited dimer" formed between two identical molecules, one in an excited state and one in the ground state. rsc.org Planar aromatic molecules like anthracene are particularly prone to forming excimers due to intermolecular π–π stacking interactions in the crystalline or aggregated state. researchgate.netiapchem.org
Excimer formation is highly dependent on the proximity and orientation of the molecules. When an anthracene unit in one molecule is excited, it can interact with a neighboring ground-state anthracene unit to form a lower-energy excimer state. rsc.org The emission from this excimer state is characteristically different from the monomer emission observed in dilute solutions. It is typically broad, structureless, and significantly red-shifted. rsc.orgiapchem.org This phenomenon, often referred to as aggregation-caused quenching, can be a major factor in the performance of solid-state luminescent materials. iapchem.org However, controlled excimer formation can also be harnessed for applications such as organic light-emitting diodes (OLEDs). rsc.org
An exciplex is an "excited complex" formed between two different types of molecules. While less common for a pure material, it's a relevant concept for blends or doped films involving (4-(Anthracen-9-yl)phenyl)boronic acid.
The following table compares the typical fluorescence characteristics of the monomer and the excimer.
| Species | State | Emission Spectrum | Emission Wavelength |
| Monomer | Dilute Solution | Structured, vibronic bands | Shorter (e.g., Blue/Green) |
| Excimer | Solid State / Concentrated Solution | Broad, structureless | Longer (e.g., Green/Yellow) |
Electrochemical Characterization
The electrochemical properties of (4-(Anthracen-9-yl)phenyl)boronic acid are primarily dictated by the anthracene core, which is an electroactive moiety. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—determine the molecule's ability to be oxidized (lose an electron) and reduced (gain an electron), respectively. These energy levels are crucial for applications in organic electronics.
Cyclic voltammetry (CV) is a standard technique used to probe these properties. For 9-aryl-anthracene derivatives, a quasi-reversible oxidation process is typically observed, corresponding to the removal of an electron from the HOMO, which is localized on the π-system of the anthracene core. mdpi.com Studies on various 9,10-diaryl anthracene derivatives show that the nature of the substituted phenyl groups has only a minor effect (±0.10 eV) on the core electrochemical behavior. mdpi.comnih.gov The HOMO energy levels for these related compounds are typically found to be in the range of -5.59 to -5.73 eV, as determined from the onset of their oxidation potentials. mdpi.com
The LUMO level can be estimated by combining the HOMO energy with the optical band gap (Egopt), which is determined from the onset of the UV-Vis absorption spectrum. rsc.org
The table below provides estimated electrochemical data for (4-(Anthracen-9-yl)phenyl)boronic acid based on findings from closely related 9-aryl-anthracene compounds. mdpi.com
| Parameter | Symbol | Typical Value (vs. Fc/Fc+) | Method of Determination |
| Oxidation Potential | Eox | ~1.1 - 1.3 V | Cyclic Voltammetry (CV) |
| HOMO Energy Level | EHOMO | ~ -5.6 to -5.7 eV | CV (from Eox) |
| Optical Band Gap | Egopt | ~ 2.9 to 3.0 eV | UV-Vis Absorption Spectroscopy |
| LUMO Energy Level | ELUMO | ~ -2.6 to -2.8 eV | Calculated (EHOMO + Egopt) |
Computational and Theoretical Investigations of 4 Anthracen 9 Yl Phenyl Boronic Acid
Quantum Chemical Approaches for Electronic Structure and Reactivity
Quantum chemical methods are fundamental to elucidating the electronic structure, stability, and spectroscopic properties of (4-(Anthracen-9-yl)phenyl)boronic acid. These approaches model the behavior of electrons and nuclei to predict a wide range of molecular characteristics.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a standard method for investigating the ground-state properties of molecules due to its favorable balance of accuracy and computational cost. researchgate.net For compounds similar to (4-(Anthracen-9-yl)phenyl)boronic acid, DFT calculations are routinely employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. nih.gov
DFT is also used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are crucial for understanding the molecule's electronic transitions, reactivity, and charge-transfer characteristics. For (4-(Anthracen-9-yl)phenyl)boronic acid, the HOMO is typically localized on the electron-rich anthracene (B1667546) moiety, while the LUMO may extend over the entire π-conjugated system. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation.
Furthermore, DFT calculations can generate Molecular Electrostatic Potential (MEP) maps. nih.govresearchgate.net These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For (4-(Anthracen-9-yl)phenyl)boronic acid, the MEP would highlight the electron-deficient nature of the boronic acid group's boron atom and the hydroxyl protons, indicating their susceptibility to nucleophilic attack, which is fundamental to its sensing mechanism.
| Parameter | Description | Typical Computational Level | Significance |
|---|---|---|---|
| Optimized Geometry | Lowest energy conformation, bond lengths, angles. | B3LYP/6-31G(d,p) | Provides the most stable structure and steric information. |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | B3LYP/6-31G(d,p) | Determines the electronic excitation properties and reactivity. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | B3LYP/6-31G(d,p) | Indicates chemical stability and energy of the first electronic transition. |
| Molecular Electrostatic Potential (MEP) | Visualization of the charge distribution on the molecular surface. | B3LYP/6-31G(d,p) | Identifies reactive sites for electrophilic and nucleophilic interactions. |
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To investigate the properties of electronically excited states, which are central to the fluorescence behavior of the anthracene moiety, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. researchgate.netuci.edu TD-DFT calculations can predict vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-visible spectra. scite.ai
By calculating the transition energies and oscillator strengths, TD-DFT can simulate the entire electronic absorption spectrum. nih.gov This allows for a direct comparison with experimental data and helps assign specific electronic transitions, such as the π→π* transitions characteristic of the anthracene core. For (4-(Anthracen-9-yl)phenyl)boronic acid, these calculations can reveal how the phenylboronic acid substituent perturbs the electronic transitions of the parent anthracene fluorophore.
Furthermore, TD-DFT can be used to optimize the geometry of the first excited state (S1). researchgate.net Comparing the ground-state (S0) and excited-state geometries provides insight into the structural changes that occur upon photoexcitation. The energy difference between the S1 optimized geometry and the S0 energy at that same geometry corresponds to the fluorescence emission energy. The difference between the absorption and emission energies, known as the Stokes shift, can also be estimated from these calculations.
| Property | Description | Computational Approach | Relevance |
|---|---|---|---|
| Vertical Excitation Energies | Energy required for an electronic transition from the ground state geometry. | TD-DFT//Ground-State Geometry | Correlates with UV-vis absorption maxima. |
| Oscillator Strengths | The probability of a given electronic transition occurring. | TD-DFT | Determines the intensity of absorption bands. |
| Excited-State Geometry | The optimized geometry of the molecule in its first excited state (S1). | TD-DFT Geometry Optimization | Reveals structural relaxation after photoexcitation. |
| Emission Energies | Energy released upon relaxation from the excited state to the ground state. | TD-DFT//Excited-State Geometry | Correlates with fluorescence emission maxima. |
Mechanistic Studies of Molecular Interactions and Sensing Principles
Computational methods are indispensable for studying the non-covalent interactions that govern molecular recognition and sensing. For (4-(Anthracen-9-yl)phenyl)boronic acid, this includes its interactions with nitrogen-containing analytes and its hallmark ability to bind with diols.
Computational Analysis of Boron-Nitrogen (B-N) Interactions
The Lewis acidic boron atom in the boronic acid group can form a coordinate covalent bond with Lewis bases, such as the nitrogen atom in amines or other nitrogen-containing compounds. This boron-nitrogen (B-N) interaction is a key mechanism for sensing these analytes.
Quantum chemical calculations can be used to model the interaction between (4-(Anthracen-9-yl)phenyl)boronic acid and a target nitrogen-containing molecule. By calculating the geometry and binding energy of the resulting B-N adduct, researchers can quantify the strength of the interaction. nih.gov The binding energy is typically calculated as the difference between the energy of the complex and the sum of the energies of the isolated molecules. These studies reveal that the strength of the B-N bond can be significant, often around -45 kcal/mol, though this is balanced by factors like ring strain if a cyclic structure is formed. nih.gov
Computational analysis can also elucidate the electronic consequences of B-N bond formation. For instance, the formation of the B-N adduct changes the hybridization of the boron atom from sp² (trigonal planar) to sp³ (tetrahedral). This change significantly alters the electronic properties of the phenylboronic acid moiety, which in turn modulates the photophysical properties of the attached anthracene fluorophore, leading to a detectable change in fluorescence. DFT and QTAIM (Quantum Theory of Atoms in Molecules) analyses are used to characterize the nature of this bond.
Investigation of Boronic Acid-Diol Complexation Mechanisms
The reversible formation of boronate esters with 1,2- or 1,3-diols is the most widely exploited feature of boronic acids in sensing and biomaterials. nih.govresearchgate.net Computational studies provide detailed mechanistic insights into this complexation process.
The binding mechanism is highly pH-dependent. In aqueous solution, the trigonal planar boronic acid (sp²) exists in equilibrium with its anionic tetrahedral boronate form (sp³). It is primarily the trigonal form that reacts with a diol to form a cyclic boronate ester. researchgate.net Computational models can be used to calculate the pKa of the boronic acid, a critical parameter that governs the pH range for optimal diol binding. nih.gov
DFT calculations can map the potential energy surface for the reaction between (4-(Anthracen-9-yl)phenyl)boronic acid and a diol, such as glucose or fructose (B13574). This involves calculating the structures and energies of the reactants, transition states, and products. Such studies help to understand the structure-reactivity relationships that determine binding affinity and selectivity. nih.gov For example, calculations can show why certain diols with specific stereochemistry form more stable complexes. The formation of the boronate ester again involves a change in the boron atom's hybridization to sp³, which perturbs the electronic system and affects the fluorescence output of the anthracene reporter. nih.gov
| Interaction Type | Computational Method | Key Parameters Calculated | Significance |
|---|---|---|---|
| Boron-Nitrogen (B-N) Adduct Formation | DFT Geometry Optimization and Frequency Calculation | Binding Energy, B-N bond length, Change in Boron Hybridization | Quantifies interaction strength and explains the sensing mechanism for nitrogenous bases. |
| Boronic Acid-Diol Complexation | DFT, Solvation Models (e.g., PCM) | Reaction Energies, Transition State Structures, pKa Values | Elucidates the pH-dependent mechanism and selectivity of diol binding. |
Solvent Effects on Fluorescence Quenching and Enhancement Mechanisms
The photophysical properties of (4-(Anthracen-9-yl)phenyl)boronic acid, particularly its fluorescence, are profoundly influenced by the solvent environment. Theoretical and computational studies have elucidated several mechanisms responsible for solvent-dependent fluorescence quenching and enhancement. These investigations are crucial for understanding the molecule's behavior in various applications, such as fluorescent sensing.
A primary mechanism governing fluorescence in different solvents is photoinduced electron transfer (PET). In many anthracene-boronic acid systems, the fluorescence of the anthracene fluorophore can be quenched by a nearby electron-donating or accepting group. The efficiency of this PET process is highly sensitive to the solvent's polarity and its ability to stabilize charge-separated states. nih.gov Generally, an increase in solvent polarity can enhance the rate of fluorescence quenching by stabilizing the resulting charge-transfer exciplex.
However, in protic solvents like water or alcohols, a competing mechanism can lead to fluorescence enhancement. Computational models support a solvolysis mechanism where the interaction of the boronic acid moiety with the protic solvent facilitates the protonation of a nearby amine or other basic site. nih.gov This protonation effectively inhibits the PET process that would otherwise quench the anthracene fluorescence, resulting in a significant increase in emission intensity. nih.gov
Furthermore, specific solvent-solute interactions can lead to fluorescence enhancement through the restriction of non-radiative decay pathways. For instance, studies on similar aromatic systems have shown that halogenated solvents can solvate charge shift (CS) states through attractive halogen–π interactions. nih.gov This solvation impedes the torsional relaxation of the molecule in its excited state, a common non-radiative decay channel, thereby increasing the fluorescence quantum yield. nih.gov The dielectric constant of the solvent also plays a distinct role, with correlations observed between this property and emission intensity in series of related solvents. nih.gov
| Solvent Type | Dominant Interaction/Mechanism | Predicted Effect on Fluorescence | Theoretical Rationale |
|---|---|---|---|
| Aprotic, Nonpolar (e.g., Benzene) | Weak Solvation | Moderate to High Fluorescence | Low stabilization of charge transfer states, minimizing PET quenching. |
| Aprotic, Polar (e.g., Acetonitrile) | Dipole-Dipole Interactions | Fluorescence Quenching | Stabilization of charge-separated states, promoting PET. |
| Protic (e.g., Water, Methanol) | Solvolysis/Protonation | Fluorescence Enhancement | Protonation of a basic site inhibits PET, "turning on" fluorescence. nih.gov |
| Halogenated (e.g., Dichloromethane) | Halogen Bonding | Fluorescence Enhancement | Solvation of charge shift states impedes torsional relaxation (non-radiative decay). nih.gov |
Prediction and Rationalization of Optical and Electronic Phenomena
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for rationalizing the electronic properties and reactivity of molecules like (4-(Anthracen-9-yl)phenyl)boronic acid. wikipedia.orglibretexts.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which act as the primary electron donor and acceptor orbitals, respectively. acadpubl.eu
For (4-(Anthracen-9-yl)phenyl)boronic acid, Density Functional Theory (DFT) calculations typically show that the HOMO is predominantly localized on the electron-rich anthracene moiety. This is consistent with the π-electron system of polycyclic aromatic hydrocarbons. researchgate.net The LUMO, conversely, is often distributed across both the anthracene and the phenylboronic acid portions of the molecule, and can have significant π* character. mdpi.com This spatial distribution implies that the primary electronic transition (HOMO→LUMO) involves a significant degree of charge redistribution from the anthracene core towards the phenylboronic acid group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical stability and the energy of its lowest electronic transition. acadpubl.eu A smaller gap suggests that the molecule is more easily excitable, corresponding to absorption at longer wavelengths. researchgate.net Computational studies allow for the precise calculation of this energy gap, which can be compared with experimental data from UV-vis spectroscopy and electrochemical measurements. researchgate.net These calculations are essential for predicting the color and photophysical behavior of the compound and for designing derivatives with tailored optical properties. researchgate.net
| Parameter | Description | Typical Calculated Value (eV) | Implication |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -5.5 | Represents the ionization potential; localized on the anthracene unit. acadpubl.eu |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -1.5 | Represents the electron affinity; distributed across the π-system. acadpubl.eu |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 3.5 to 4.5 | Correlates with the energy of the lowest absorption band and chemical reactivity. acadpubl.eu |
Modeling of Charge Transfer (CT) States
The electronic excitation of (4-(Anthracen-9-yl)phenyl)boronic acid often leads to the formation of excited states with significant charge transfer (CT) character. In this donor-acceptor system, the anthracene group acts as the electron donor and the phenylboronic acid moiety serves as the acceptor. Upon absorption of light, an electron is promoted from the HOMO (on the anthracene) to the LUMO (delocalized across the molecule), resulting in an intramolecular charge transfer (ICT) state. rsc.org
Computational modeling is indispensable for characterizing these CT states. Methods such as Time-Dependent Density Functional Theory (TD-DFT) can predict the energies and properties of excited states. rsc.org The nature of these states is further analyzed using tools like Natural Transition Orbitals (NTOs), which provide a compact and clear picture of the electron and hole distributions upon excitation. rsc.org For an ICT state, the NTOs would clearly show the "hole" left behind on the donor (anthracene) and the "electron" density in the acceptor region.
The properties of the CT state are highly sensitive to the surrounding environment. A well-established phenomenon is solvatochromism, where the energy of the CT state, and thus the emission wavelength, changes with solvent polarity. rsc.org In polar solvents, the charge-separated CT state is stabilized, leading to a red-shift in the fluorescence spectrum. Theoretical models can simulate this effect by incorporating solvent models (e.g., the Polarizable Continuum Model, PCM) into the calculations, allowing for the prediction of emission energies in different media. researchgate.net These models are crucial for understanding and predicting the molecule's response in various chemical environments. researchgate.net
Theoretical Insights into Luminescence Regulation
Theoretical investigations provide powerful insights into the mechanisms that regulate the luminescence of (4-(Anthracen-9-yl)phenyl)boronic acid. A key regulatory mechanism identified through computational studies is the modulation of photoinduced electron transfer (PET). nih.gov In its ground state, the molecule may exhibit quenched fluorescence due to an efficient PET process from a nearby functional group (like the lone pair on the boron-coordinating hydroxyl groups or an adjacent amine) to the excited anthracene fluorophore.
Computational models have shown that this PET quenching can be "switched off" by external stimuli, leading to fluorescence enhancement. One of the most important applications of this principle is in saccharide sensing. researchgate.netmdpi.com Theoretical studies support a mechanism where the boronic acid moiety covalently binds to a diol unit of a saccharide. This binding event alters the electronic structure of the boronic acid group, making it a poorer electron donor and thereby inhibiting the PET process. mdpi.com The result is a recovery or "turn-on" of the characteristic anthracene fluorescence.
Another theoretically supported regulatory mechanism involves changes in pH. In protic solvents, protonation can alter the electronic properties of the molecule. nih.gov For instance, if the system contains a basic site, its protonation at low pH can prevent it from acting as an electron donor, thus blocking the PET pathway and enhancing luminescence. nih.gov These theoretical models, which rationalize how chemical interactions at the boronic acid site translate into observable changes in fluorescence, are fundamental to the rational design of fluorescent chemosensors based on the (4-(Anthracen-9-yl)phenyl)boronic acid scaffold.
Applications in Advanced Materials Science and Molecular Recognition
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
The rigid, planar, and highly conjugated structure of the anthracene (B1667546) core makes its derivatives prime candidates for use in organic electronic devices. Anthracene-based compounds are known for their high quantum yields, wide energy gaps, and good thermal and electronic stability, which are crucial for developing efficient and long-lasting OLEDs and OPVs. researchgate.net
(4-(Anthracen-9-yl)phenyl)boronic acid serves as a fundamental building block for the synthesis of more complex organic semiconductors. icp.ac.ru The boronic acid functional group is particularly useful for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.netnih.gov This reaction allows for the straightforward attachment of the anthracen-9-yl-phenyl moiety to other aromatic systems, enabling the construction of a wide array of large, conjugated molecules with tailored electronic properties.
This synthetic versatility is critical in the field of organic electronics, where performance is highly dependent on molecular structure. By using (4-(Anthracen-9-yl)phenyl)boronic acid and its close derivatives, researchers can create materials for various layers within an OLED, including the emissive layer and host materials. rsc.org For example, it can be coupled with halogenated aromatic compounds to produce high-molecular-weight materials with enhanced thermal stability and specific energy levels required for efficient charge injection and transport.
Blue-emitting materials are essential for full-color displays and white lighting applications, yet developing stable and efficient blue emitters remains a significant challenge in OLED technology. rsc.org Anthracene derivatives are particularly well-suited for this purpose due to their intrinsically wide bandgap, which corresponds to blue light emission. beilstein-journals.org
(4-(Anthracen-9-yl)phenyl)boronic acid and related structures are precursors in the synthesis of advanced host materials for blue OLEDs. researchgate.netrsc.org For instance, novel host materials have been successfully prepared by reacting bromo-functionalized spiro-compounds with various anthracene-based boronic acids via the Suzuki reaction. rsc.org In one study, a spiro[benzo[c]fluorene-7,9′-fluorene] (SBFF)-based host material, 9-(10-phenylanthracen-9-yl)SBFF (BH-9PA), was synthesized from 10-phenylanthracene-9-yl boronic acid. researchgate.netrsc.org When doped with a blue-emitting material, the resulting OLED device exhibited a strong blue electroluminescence spectrum. researchgate.netrsc.org Similarly, researchers have developed host materials incorporating dibenzofuran (B1670420) and naphthyl moieties linked to an anthracene core, achieving high external quantum efficiencies and deep blue emission with excellent color purity. mdpi.comelsevierpure.com
| Host Material | Dopant | Luminance Efficiency (cd/A) | Emission Peak (nm) | CIE Coordinates (x, y) | Reference |
|---|---|---|---|---|---|
| BH-9PA | DSA-Ph | 7.03 | 468 | Not Specified | researchgate.netrsc.org |
| BH-9PA | BD-6MDPA | 6.60 | 464 | Not Specified | researchgate.netrsc.org |
| 2-NaAn-1-PNa | 3Me-1Bu-TPPDA | 9.3 | 460 | (0.133, 0.141) | mdpi.com |
| p-PPDF | DABNA-NP-TB | Not Specified (EQE: 7.03%) | Not Specified | (0.136, 0.076) | elsevierpure.com |
The performance of an OLED is critically dependent on the properties of its constituent materials. Introducing bulky, rigid substituents like the 9-phenyl-9-fluorenyl group has been shown to improve the thermal and electrochemical stability of TADF emitters used in OLEDs. rsc.org The incorporation of anthracene derivatives synthesized from boronic acid precursors can lead to materials with high glass transition temperatures (Tg), which is crucial for preventing morphological changes in the thin films of the device during operation, thereby extending its lifetime. mdpi.com
Fluorescent Sensors and Probes for Molecular Recognition
The combination of a fluorophore (anthracene) and a recognition site (boronic acid) in a single molecule makes (4-(anthracen-9-yl)phenyl)boronic acid and its analogs excellent candidates for fluorescent chemosensors. rsc.orgrsc.org Boronic acids are known to bind reversibly and covalently with compounds containing 1,2- or 1,3-diol functionalities, a structural motif ubiquitous in saccharides (sugars). researchgate.netmagtech.com.cnbirmingham.ac.uk
This binding event can modulate the fluorescence properties of the anthracene unit through mechanisms such as photoinduced electron transfer (PET) or internal charge transfer (ICT). researchgate.netacs.org In a typical PET sensor, the nitrogen atom of a nearby amino group quenches the anthracene fluorescence in the unbound state. nih.gov Upon binding a saccharide, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the nitrogen's lone pair, which inhibits the PET process and "turns on" the fluorescence. acs.orgnih.gov
Anthracene boronic acid sensors have been widely developed for the detection of biologically important monosaccharides. magtech.com.cnnih.gov The first fluorescent sensor based on an (o-(aminomethyl)phenyl)boronic acid with an anthracene reporter was developed in 1994. acs.orgnih.gov This sensor demonstrated the ability to detect various saccharides, showing a particularly strong response to D-fructose. nih.gov The selectivity of monoboronic acid systems for fructose (B13574) is generally attributed to the favorable geometry of the β-D-furanose form of fructose, which presents a syn-periplanar-1,2-diol motif that binds readily with the boronic acid. nih.gov
The sensing mechanism allows for quantitative detection, as the increase in fluorescence intensity is proportional to the concentration of the saccharide. nih.gov These sensors can operate in aqueous solutions at physiological pH, making them suitable for biological applications. nih.gov
While monoboronic acid sensors are effective, they typically show the highest affinity for fructose, which can be a limitation when the target analyte is glucose, a key biomarker for diabetes. nih.govdcu.ie To overcome this challenge, researchers have developed diboronic acid systems, where two boronic acid groups are held in a specific spatial arrangement by a molecular scaffold. nih.gov
This design strategy significantly enhances selectivity for glucose. rsc.orgnih.gov Glucose can form a stable 1:1 complex with the diboronic acid sensor by binding simultaneously to both boronic acid moieties, utilizing its diol pairs (e.g., at the 1,2- and 3,5-positions of α-D-glucofuranose or the 1,2- and 4,6-positions of α-D-glucopyranose). rsc.orgnih.gov This "chelate effect" results in a much stronger binding affinity for glucose compared to other monosaccharides like fructose, which cannot bind as effectively to both sites at once. nih.gov An early example of a glucose-selective fluorescent sensor featured two boronic acid groups linked by an anthracene scaffold, which reversed the typical selectivity, favoring glucose over fructose. rsc.orgnih.gov
| Sensor Type | Saccharide | Binding Constant (Ka, M-1) | Reference |
|---|---|---|---|
| Anthracene Monoboronic Acid | D-Fructose | 1000 | nih.gov |
| Anthracene Monoboronic Acid | D-Galactose | 158 | nih.gov |
| Anthracene Monoboronic Acid | D-Glucose | 63 | nih.gov |
| Anthracene Diboronic Acid (Sensor 1) | D-Glucose | 3981 | nih.gov |
| Anthracene Diboronic Acid (Sensor 1) | D-Fructose | 316 | nih.gov |
| Anthracene Diboronic Acid (Sensor 1) | D-Galactose | 158 | nih.gov |
| Water-Soluble Diboronic Acid (Ca-CDBA) | D-Glucose | 4500 | acs.org |
Development of Saccharide-Selective Sensors (e.g., D-Fructose, D-Glucose, Polyols)
pH-Responsive Sensing and pKa Modulation Strategies
The inherent pH-dependent binding mechanism of boronic acids with diols forms the basis for their application in pH-responsive sensing systems. (4-(Anthracen-9-yl)phenyl)boronic acid, with its fluorescent anthracene core, is a prime candidate for such applications. The boronic acid moiety exists in a trigonal planar (sp²) hybridization state, which can form a reversible covalent bond with cis-diol-containing molecules to create a more stable tetrahedral (sp³) boronate ester. This transformation is highly dependent on the ambient pH. acs.orgresearchgate.net
Generally, the formation of the boronate ester is favored at a pH equal to or greater than the pKa of the boronic acid, where the boron atom is in a more Lewis-acidic tetrahedral state. acs.org This pH-switchable binding and release mechanism is a key advantage. nih.gov However, the relatively high pKa of many arylboronic acids (typically around 9) limits their effectiveness for sensing applications under physiological conditions (pH ~7.4). Consequently, a significant focus of research has been on strategies to lower the pKa of the boronic acid group.
One primary strategy involves the introduction of an intramolecular coordinating group, such as a tertiary amine, near the boronic acid. This creates a B-N coordination bond, which stabilizes the tetrahedral boronate state and effectively lowers the pKa, making the sensor more responsive at neutral pH. This structural modification enhances the Lewis acidity of the boron center, facilitating diol binding. Research into boronate affinity materials has led to the development of ligands with chemical moieties that favor binding at neutral or even acidic pH, avoiding tedious synthetic routes for pKa modulation. acs.org
Integration into Hydrogel Systems for Monosaccharide Detection
The incorporation of fluorescent boronic acid probes like (4-(Anthracen-9-yl)phenyl)boronic acid into hydrogel networks creates robust and reusable sensors for monosaccharides. chemrxiv.orgresearchgate.net Hydrogels provide a three-dimensional, aqueous environment that can be readily accessed by target analytes. To achieve this integration, the boronic acid probe is typically functionalized with a polymerizable group, such as an acrylamide (B121943) unit. chemrxiv.orgresearchgate.net This allows it to be covalently incorporated into the hydrogel backbone during polymerization.
A study demonstrated the functionalization of an anthracene-based boronic acid fluorescent probe with an acrylamide moiety for integration into a hydrogel system. chemrxiv.orgbirmingham.ac.uk In solution, the probe exhibited a "turn-on" fluorescence response upon exposure to fructose. chemrxiv.orgresearchgate.net When incorporated into the hydrogel, the system retained its sensing capabilities, showing a significant fluorescence enhancement in the presence of monosaccharides. researchgate.netresearchgate.net The hydrogel sensor demonstrated the same binding preference as the monomer in solution, with the addition of fructose leading to a notable fluorescence enhancement. chemrxiv.orgbirmingham.ac.uk
The binding affinity of these hydrogel systems for different monosaccharides typically follows a well-established trend, which is influenced by the stereochemistry and number of hydroxyl groups on the sugar.
| Monosaccharide | Relative Binding Affinity | Typical Fluorescence Response |
|---|---|---|
| D-fructose | Highest | Strong Enhancement |
| D-galactose | High | Moderate Enhancement |
| D-mannose | Medium | Weak Enhancement |
| D-glucose | Lowest | Very Weak or Undetectable Enhancement |
This selectivity is attributed to the favorable arrangement of cis-diols in fructose for forming stable five- or six-membered cyclic esters with the boronic acid group. acs.org The response towards glucose in some hydrogel systems can be too low to determine a binding constant. researchgate.net
Principles of Photoinduced Electron Transfer (PET) and Fluorescence Resonance Energy Transfer (FRET) Sensing
The fluorescence modulation of sensors like (4-(Anthracen-9-yl)phenyl)boronic acid upon saccharide binding is often governed by the principles of Photoinduced Electron Transfer (PET) or Fluorescence Resonance Energy Transfer (FRET). rsc.orgnih.gov
Photoinduced Electron Transfer (PET): In a typical PET sensor incorporating an anthracene fluorophore and a boronic acid recognition site, a nearby tertiary amine is often included. rsc.org In the absence of a saccharide, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the excited anthracene through a PET process. Upon excitation, an electron is transferred from the amine (the donor) to the excited fluorophore (the acceptor), leading to non-radiative decay and low fluorescence intensity.
When the boronic acid binds to a cis-diol-containing molecule like a saccharide, the Lewis acidity of the boron atom increases. This increased acidity leads to a stronger interaction with the adjacent tertiary amine, lowering the energy of its lone pair electrons. This change makes the PET process energetically unfavorable, thus "switching on" the fluorescence of the anthracene unit. rsc.orgrsc.org This mechanism allows for a direct correlation between saccharide concentration and fluorescence intensity.
Fluorescence Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between two different fluorophores, a donor and an acceptor. nih.govnih.gov For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and the two must be in close proximity (typically 1-10 nm). nih.gov In a FRET-based boronic acid sensor, the binding of an analyte can induce a conformational change that alters the distance or orientation between the donor and acceptor, thereby modulating the FRET efficiency.
A sensor can be designed where, for example, an anthracene donor is paired with a suitable acceptor. Analyte binding could bring the two closer, increasing FRET and causing a decrease in donor emission and an increase in acceptor emission (ratiometric sensing). Conversely, binding could separate them, decreasing FRET. Combining PET and FRET principles can lead to sensors with large Stokes shifts and enhanced sensitivity. rsc.org For instance, a system can be designed where a PET-type donor fluorophore's fluorescence is initially quenched. Upon analyte binding, the PET is suppressed, and the now-fluorescent donor can transfer its energy to a FRET acceptor, resulting in emission at a longer wavelength. rsc.org
Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are highly porous, crystalline materials constructed from metal nodes and organic linkers (in MOFs) or through strong covalent bonds between organic building blocks (in COFs). rsc.orgresearchgate.netnih.gov Their high surface area, tunable pore sizes, and tailorable functionality make them excellent platforms for developing advanced sensory and separation materials. researchgate.net Incorporating boronic acid functionalities into these frameworks creates "boronate affinity materials" with enhanced capabilities for the selective recognition and capture of cis-diol-containing biomolecules. researchgate.netresearchgate.net
(4-(Anthracen-9-yl)phenyl)boronic Acid as a Ligand and Building Block in Reticular Chemistry
In the context of reticular chemistry, (4-(Anthracen-9-yl)phenyl)boronic acid serves as a versatile building block, or ligand, for constructing functional MOFs and COFs. mdpi.com The molecule possesses two key features: the boronic acid group, which can participate in the formation of the framework (e.g., boronate ester linkages in COFs) or act as a functional pendant group, and the rigid, planar anthracene-phenyl backbone, which helps in the formation of a stable, porous structure. rsc.orgyoutube.com
The anthracene moiety can also impart useful photophysical properties to the resulting framework, enabling applications in fluorescent sensing or photocatalysis. mdpi.com The design of MOFs and COFs allows for precise control over the placement and density of these functional units within the crystalline lattice, which is crucial for optimizing their performance in molecular recognition and catalysis. nih.govresearchgate.net
Strategies for Incorporating Boronic Acid Functionalities into MOFs/COFs (e.g., Metal-Ligand-Fragment Coassembly)
Several synthetic strategies have been developed to incorporate boronic acid groups into MOF and COF structures. These can be broadly categorized as pre-synthetic (bottom-up) and post-synthetic modification methods.
Pre-synthetic (Bottom-up) Approach: This method involves using a boronic acid-containing molecule, such as (4-(Anthracen-9-yl)phenyl)boronic acid, directly as one of the organic linkers during the framework's self-assembly process.
In COF Synthesis: Boronic acids can undergo self-condensation or condensation with polyol linkers (like 1,2,4,5-tetrahydroxybenzene) to form boronate ester linkages, which define the COF structure. youtube.com This was the approach used in the very first synthesis of COFs. rsc.org
Post-Synthetic Modification (PSM): In this approach, a pre-formed MOF or COF containing reactive functional groups is chemically modified to introduce boronic acid moieties. While versatile, this method can sometimes lead to incomplete functionalization or pore blocking. The pre-synthetic approach generally offers better control over the placement and density of the functional groups.
Development of Boronate Affinity Materials within Porous Frameworks
The integration of boronic acid groups into porous frameworks like MOFs and COFs leads to the creation of advanced boronate affinity materials. researchgate.netmdpi.com These materials leverage the specific, reversible covalent interaction between boronic acid and cis-diols for the highly selective capture and release of target molecules. acs.orgresearchgate.net
The porous and ordered nature of MOFs and COFs offers significant advantages over traditional, non-porous support materials:
High Density of Recognition Sites: The large surface area of these frameworks allows for a high loading of accessible boronic acid groups, leading to a high binding capacity for target analytes. researchgate.net
Size-Exclusion Effects: The well-defined pore sizes can provide an additional layer of selectivity, allowing smaller molecules to access the internal boronic acid sites while excluding larger, interfering species. acs.org
Enhanced Binding Affinity: The confinement of molecules within the nanoscale pores can enhance the molecular interactions, leading to stronger binding. acs.org
Formation of Advanced Organic Materials for Charge-Transfer Interactions
(4-(Anthracen-9-yl)phenyl)boronic acid and related anthracene derivatives are valuable building blocks for creating advanced organic materials based on charge-transfer (CT) interactions. researchgate.net These interactions occur between an electron donor molecule and an electron acceptor molecule, leading to the formation of a complex with unique electronic and optical properties not present in the individual components.
A key strategy in designing these materials involves the co-assembly of electron-rich anthracene derivatives (donors) with electron-deficient molecules, such as quinones (acceptors). researchgate.net Anthracenyl boronic acid derivatives have been successfully used as π-donors to create a series of novel 1:1 mixed π-stacked organic materials with various quinones. researchgate.net The synthesis of these materials can be achieved through both solution-based methods and solid-state reactions. researchgate.net
The formation of these ordered, mixed π-stacked columns is driven by a combination of intermolecular forces. A cooperative effect between hydrogen bonding (facilitated by the boronic acid group) and π–π stacking interactions is crucial for the hetero-assembly of the donor and acceptor components. researchgate.net This self-assembly process leads to alternating stacks of donor and acceptor molecules, a structure that is highly conducive to charge-transfer interactions. researchgate.netresearchgate.net The principles governing this hetero-assembly can be potentially applied to a wide variety of donor-acceptor pairs, enabling the creation of a large family of novel charge-transfer organic materials with tailored properties. researchgate.net
The formation of charge-transfer complexes between anthracene donors and quinone acceptors gives rise to distinct spectroscopic signatures. A key indicator is the appearance of a new, broad absorption band in the visible or near-infrared region of the UV-Vis spectrum, which is absent in the spectra of the individual donor and acceptor molecules. researchgate.net This new band corresponds to the electronic transition from the highest occupied molecular orbital (HOMO) of the anthracene donor to the lowest unoccupied molecular orbital (LUMO) of the quinone acceptor. researchgate.netmdpi.com
Concentration-dependent UV-Vis and NMR spectroscopic studies have confirmed the role of both hydrogen bonding and π-π stacking in the formation of these complexes. researchgate.net The position and intensity of the charge-transfer band provide insight into the electronic coupling between the donor and acceptor and the degree of charge transfer in the ground state. For example, in related charge-transfer crystals of anthracene and tetracene with perfluoroanthraquinone, the degree of charge transfer was estimated to be 0.04 and 0.08 e, respectively. researchgate.net
The interaction between the donor and acceptor can also lead to quenching of the characteristic fluorescence of the anthracene moiety. rsc.org This quenching occurs because the excited state of the anthracene can relax via the charge-transfer state, an efficient non-radiative decay pathway. rsc.org The extent of fluorescence quenching can be correlated with the electron-accepting ability of the quinone and the energy of the charge-transfer state. rsc.org
Table 1: Spectroscopic Properties of Anthracene-Based Charge-Transfer Complexes
| Donor | Acceptor | Key Spectroscopic Feature | Wavelength Range | Degree of CT (e) | Reference |
|---|---|---|---|---|---|
| Anthracenyl Boronic Acid Derivatives | Quinones | New Charge-Transfer Absorption Band | Visible | Not specified | researchgate.net |
| Anthracene | Perfluoroanthraquinone | New Charge-Transfer Absorption Band | Visible | 0.04 | researchgate.net |
| Tetracene | Perfluoroanthraquinone | New Charge-Transfer Absorption Band | Visible | 0.08 | researchgate.net |
| Anthracene | Various Anions | Fluorescence Quenching | N/A | Not specified | rsc.org |
The optical properties of organic materials are strongly dependent on their molecular packing and intermolecular interactions in the solid state. researchgate.net Cocrystallization of donor molecules like (4-(anthracen-9-yl)phenyl)boronic acid with suitable acceptors provides a powerful method to control these interactions and modulate the material's optical response. researchgate.net
By carefully selecting donor-acceptor pairs and crystallization conditions, it is possible to control the formation of mixed π-stacks, which directly influences the charge-transfer characteristics. researchgate.net This control allows for the tuning of the charge-transfer absorption band across the visible spectrum. researchgate.net The interplay of hydrogen bonding from the boronic acid group and π-π stacking is a key design element in achieving desired packing motifs and, consequently, specific optical properties. researchgate.net Furthermore, cocrystallization has been shown to modulate nonlinear optical (NLO) properties, highlighting the potential to create materials for advanced photonic applications by establishing a clear "molecule-packing-property" relationship. researchgate.net The ability to tune electronic and optical properties through such supramolecular assembly strategies opens avenues for the rational design of new functional organic materials. researchgate.netacs.org
Conclusion and Future Research Directions
Summary of Current Academic Research Landscape for (4-(Anthracen-9-yl)phenyl)boronic Acid
The academic research landscape for (4-(Anthracen-9-yl)phenyl)boronic acid and its parent structures, anthracene (B1667546) and phenylboronic acid, is vibrant and multidisciplinary. Anthracene and its derivatives are well-established as a prominent class of fluorophores, widely utilized in the development of functional fluorescent chemosensors due to their favorable photophysical properties and chemical stability. nih.gov The core research thrust revolves around judiciously combining the anthracene moiety with functional chemical recognition groups to monitor and quantify analytes. nih.gov
Boronic acids, particularly phenylboronic acid, are extensively studied for their ability to form reversible covalent bonds with cis-diol-containing compounds, such as saccharides and glycoproteins. magtech.com.cnmdpi.com This specific interaction is the foundation for a vast array of sensing applications. The integration of an anthracene fluorophore with a boronic acid recognition site creates powerful sensors where the binding event modulates the fluorescence output. rsc.org
Specifically, compounds structurally related to (4-(Anthracen-9-yl)phenyl)boronic acid are recognized as crucial intermediates in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). nbinno.com The phenylanthracene framework is known to contribute to excellent charge transport properties and high luminescence efficiency, which are critical for developing advanced display technologies. nbinno.com Research highlights the potential of such molecules as versatile building blocks for creating larger, functional architectures, including polymers and metal complexes. mdpi.com
Challenges and Opportunities in Controlled Synthesis and Scalability
The primary method for synthesizing (4-(Anthracen-9-yl)phenyl)boronic acid and related structures is the Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction typically involves coupling a bromoanthracene derivative with a suitable phenylboronic acid or ester. nih.govmdpi.com
Challenges:
Purity: Applications in organic electronics demand exceptionally high purity (≥99.0%), which necessitates meticulous purification steps, often involving column chromatography and recrystallization. nih.govnbinno.com These processes can be time-consuming and may lead to significant yield loss, posing a challenge for scalability.
Reaction Conditions: While the Suzuki coupling is robust, optimizing reaction conditions (catalyst, base, solvent, temperature) is crucial to maximize yield and minimize side products. The synthesis of the boronic acid moiety itself can also present challenges in terms of yield and purification.
Opportunities:
Green Chemistry: There is a significant opportunity to develop more environmentally sustainable synthesis protocols. st-andrews.ac.uksemanticscholar.org This includes exploring aqueous-based reaction media, using catalytic reagents instead of stoichiometric ones, and designing processes that minimize waste and energy consumption. semanticscholar.org
Process Optimization: Systematic investigation into flow chemistry and continuous production methods could overcome some of the limitations of batch processing, leading to better control over reaction parameters and potentially higher yields and purity. semanticscholar.org
Catalyst Development: Research into more efficient and recyclable palladium catalysts or alternative, less expensive catalyst systems (e.g., based on nickel or copper) could reduce the cost and environmental impact of the synthesis.
Prospective Research Avenues in Advanced Optoelectronic Devices
The intrinsic photophysical properties of the anthracene core make (4-(Anthracen-9-yl)phenyl)boronic acid a promising candidate for optoelectronic applications. rhhz.netpuchd.ac.in Its primary established role is as an intermediate for OLED materials, where the phenylanthracene structure enhances charge transport and luminescence. nbinno.com
Future research is expected to branch into several key areas:
Novel Emitters for OLEDs: Beyond its role as an intermediate, the compound itself or its direct derivatives could be explored as emissive materials. The boronic acid group offers a convenient handle for further functionalization, allowing for the fine-tuning of emission color, quantum efficiency, and device stability.
Organic Field-Effect Transistors (OFETs): The π-conjugated system of the anthracene moiety is conducive to charge transport. By incorporating this molecule into polymer backbones or as a component in thin films, its potential for use in OFETs as an organic semiconductor could be realized. rhhz.net
Organic Photovoltaics (OPVs): The strong UV absorption characteristic of anthracene could be harnessed in OPV devices. rsc.org Research could focus on designing donor or acceptor materials based on the (4-(Anthracen-9-yl)phenyl)boronic acid scaffold to improve light-harvesting and charge separation efficiencies in solar cells. rhhz.net
Stimuli-Responsive Luminescent Devices: The boronic acid group's reactivity can be exploited to create materials whose luminescence changes in response to specific chemical stimuli (e.g., sugars, fluoride (B91410) ions), opening avenues for smart materials and integrated sensor-display devices. mdpi.com
| Research Avenue | Potential Role of (4-(Anthracen-9-yl)phenyl)boronic Acid | Key Properties to Exploit |
| OLEDs | Emitter material or intermediate | High luminescence efficiency, charge transport |
| OFETs | Active semiconductor layer | π-conjugated system, charge mobility |
| OPVs | Donor or acceptor material | Strong UV absorption, light-harvesting |
| Smart Devices | Stimuli-responsive fluorophore | Reactive boronic acid group |
Future Developments in High-Sensitivity and Selective Sensing Technologies
The dual-functionality of (4-(Anthracen-9-yl)phenyl)boronic acid—an anthracene fluorophore and a boronic acid recognition site—makes it an ideal platform for developing fluorescent sensors. rsc.org
Saccharide and Glycoprotein Detection: The primary application for phenylboronic acid-based sensors is the detection of cis-diols. magtech.com.cn Future work will likely focus on enhancing selectivity for specific biologically important sugars like glucose or sialic acid, which is a biomarker for certain cancers. rsc.orgrsc.org This can be achieved by designing more complex structures with multiple boronic acid groups to create specific binding pockets. rsc.org
Real-Time Cellular Imaging: Water-soluble derivatives could be developed for real-time detection and imaging of glycans on living cell surfaces, providing valuable tools for cancer diagnosis and studying cellular processes. rsc.org
Anion Sensing: Boronic acids are also known to interact with anions, particularly fluoride. This could be exploited to develop sensors for detecting fluoride in environmental or biological samples. mdpi.com
Integration with Advanced Platforms: There is potential to immobilize these sensor molecules onto surfaces or nanoparticles, such as in Quartz Crystal Microbalance (QCM) systems or fluorescent hydrogels, to create reusable and highly sensitive analytical devices. mdpi.comrsc.org
Potential for Novel Reticular Materials Design and Functionalization
Reticular chemistry involves linking molecular building blocks into predetermined, ordered structures like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). st-andrews.ac.uknih.gov Boronic acids are foundational building blocks for COFs, forming robust boronate ester or boroxine (B1236090) linkages. rsc.org
COF Synthesis: (4-(Anthracen-9-yl)phenyl)boronic acid can serve as a tritopic or ditopic linker in the synthesis of 2D or 3D COFs. The resulting frameworks would feature the photophysical properties of anthracene, creating highly porous, crystalline materials that are inherently fluorescent. These materials could be used for:
Luminescent Sensing: The pores could selectively adsorb guest molecules that quench or enhance the framework's fluorescence, enabling highly sensitive chemical detection. nih.gov
Photocatalysis: The ordered π-stacked anthracene units could facilitate charge transport, making the COFs candidates for heterogeneous photocatalysis. rsc.org
MOF Functionalization: The boronic acid group can be used to functionalize MOFs, either by being incorporated into the organic linker before framework assembly or through post-synthetic modification. nih.govresearchgate.net This would introduce recognition sites for cis-diols into the MOF pores. nih.gov Such functionalized MOFs could be applied for the selective capture and separation of glycoproteins or other biomolecules from complex mixtures. researchgate.netnih.gov The design of these materials can be guided by considering not just the length of the linker but also its transversal parameters to access novel topologies. researchgate.net
| Reticular Material | Role of (4-(Anthracen-9-yl)phenyl)boronic Acid | Potential Application |
| COFs | Linker/Building Block | Fluorescent sensing, photocatalysis |
| MOFs | Functional group on organic linker | Selective separation of biomolecules |
Q & A
Basic: What are the recommended synthetic routes for (4-(Anthracen-9-yl)phenyl)boronic acid, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts. A general protocol involves reacting 9-anthraceneboronic acid with a halogenated aryl precursor (e.g., 4-bromophenylboronic acid) under inert conditions. Key parameters:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) .
- Base : K₂CO₃ or Na₂CO₃ (2–3 equiv) in a biphasic solvent system (toluene/water) .
- Temperature : 80–100°C for 12–24 hours .
- Yield Optimization : Use excess boronic acid (1.2–1.5 equiv) to drive the reaction .
Purification typically involves column chromatography (silica gel, hexane/EtOAc) .
Basic: How should researchers characterize (4-(Anthracen-9-yl)phenyl)boronic acid, and what spectral benchmarks are available?
Methodological Answer:
- 1H/13C NMR : Compare peaks to structurally similar compounds (e.g., anthracene derivatives). For example:
- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks (exact mass: ~316.15 g/mol) .
Advanced: How can electronic properties of this compound be analyzed for applications in organic electronics?
Methodological Answer:
- Conductance Studies : Single-molecule junction measurements (e.g., scanning tunneling microscopy) under varying voltages (100–200 mV) to map conductance profiles .
- Electroluminescence Testing : Incorporate into OLED layers via vapor deposition. Monitor external quantum efficiency (target >1%) and luminance (>1000 cd/m²) using indium-tin-oxide (ITO) anodes .
Advanced: How to resolve contradictory NMR data arising from solvent or hydration effects?
Methodological Answer:
- Solvent Effects : Compare DMSO-d6 (δ 12.85 ppm for B–OH ) vs. MeOD (no B–OH signal due to exchange ).
- Hydration State : Anhydride content (common in boronic acids) alters peak positions. Dry samples under vacuum and reacquire spectra in anhydrous solvents .
- Quantitative 11B NMR : Use to assess boronic acid vs. boroxine forms .
Advanced: What strategies improve efficiency in cross-coupling reactions involving this compound?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduce reaction time to 1–2 hours with 20–30% higher yields .
- Ligand Screening : Test bidentate ligands (dppf, XPhos) to stabilize Pd intermediates .
- Additives : Use silver nitrate (AgNO₃) to scavenge halides, minimizing side reactions .
Advanced: What role does this compound play in synthesizing graphene nanoribbons or molecular architectures?
Methodological Answer:
- Graphene Nanoribbons (GNRs) : Acts as a precursor for bottom-up synthesis. Couple with ketone-functionalized linkers (e.g., 1,3-bis(aryl)propan-2-one) to form extended π-conjugated systems .
- Self-Assembly : Utilize boronic acid’s affinity for diols to create supramolecular frameworks .
Methodological: What precautions are critical for handling and storing this compound?
Methodological Answer:
- Storage : Under inert atmosphere (N₂/Ar) at room temperature to prevent oxidation .
- PPE : Wear nitrile gloves, lab coat, and goggles. Avoid inhalation (use fume hood) .
- Deactivation : Quench residues with aqueous H₂O₂ to oxidize boronic acids to less hazardous phenols .
Advanced: How can computational modeling complement experimental data for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
